N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSYLSAHUCTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyrazole ring . Subsequent functionalization steps introduce the ethanesulfonamide moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The ethanesulfonamide group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Target Interactions
The imidazo[1,2-b]pyrazole scaffold is known for its ability to interact with various enzymes and receptors, which can lead to significant biological effects. The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia.
- Receptor Modulation : It may also modulate receptors involved in neurotransmission and other signaling pathways.
Biochemical Pathways
The compound's interactions can influence multiple biochemical pathways, enhancing its potential as a therapeutic agent. Factors such as pH and temperature can affect these interactions.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide has diverse applications across various fields:
Chemistry
- Building Block for Synthesis : Used in synthesizing more complex molecules due to its unique structure.
Biology
- Bioactive Molecule : Exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine
- Therapeutic Investigations : Explored for potential drug development against various diseases.
Industry
- Material Development : Utilized in creating materials with enhanced solubility and stability.
The compound's biological activities are notable:
Antimicrobial Activity
Research indicates significant antimicrobial properties, suggesting effectiveness against various pathogens.
Anticancer Properties
Preliminary studies show potential anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
Case Study 1: Inhibition of BCR-ABL Kinase
A study demonstrated that related imidazo[1,2-b]pyrazole derivatives exhibited significant inhibitory effects on BCR-ABL kinase with IC50 values as low as 8.5 nM, indicating the potential for developing this compound as a targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro assays have shown broad-spectrum antimicrobial activity for similar imidazole compounds, suggesting that this compound may also possess significant antimicrobial properties worthy of further investigation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Solubility
The ethanesulfonamide group enhances solubility in aqueous environments, crucial for effective absorption.
Metabolism
While the metabolic profile remains to be fully elucidated, it is expected that similar compounds undergo various transformations affecting their efficacy and safety.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and biological activities.
Pyrazole derivatives: Similar to imidazole derivatives, pyrazole derivatives have diverse biological activities and are used in various applications.
Ethanesulfonamide derivatives: These compounds contain the ethanesulfonamide group and are known for their stability and solubility properties .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.
Overview of the Compound
This compound features an imidazo[1,2-b]pyrazole ring, which is known for its diverse biological properties. The imidazole moiety allows for interactions with various biological targets, including enzymes and receptors. The ethanesulfonamide group contributes to the compound's solubility and stability, which are critical for its bioavailability and pharmacokinetics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing imidazole structures often act as inhibitors of various enzymes. For instance, studies have shown that similar imidazole derivatives can inhibit BCR-ABL kinase, a target in chronic myeloid leukemia treatment, suggesting that this compound may exhibit similar inhibitory effects .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions. Its structure suggests potential activity against metabotropic glutamate receptors, which are involved in neurotransmission .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Research indicates that imidazole-containing compounds possess significant antimicrobial properties. This compound may exhibit similar effects against various pathogens .
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The ability to inhibit kinases involved in cancer progression is particularly noteworthy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Solubility : The ethanesulfonamide group enhances solubility in aqueous environments, which is essential for effective absorption .
- Metabolism : The compound's metabolic profile remains to be fully elucidated; however, similar compounds undergo various metabolic transformations that could affect their efficacy and safety.
Case Study 1: Inhibition of BCR-ABL Kinase
A series of studies on imidazo[1,2-b]pyrazole derivatives demonstrated significant inhibitory effects on BCR-ABL kinase with IC50 values as low as 8.5 nM. These findings highlight the potential for developing this compound as a lead compound for targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In vitro assays have shown that related imidazole compounds exhibit broad-spectrum antimicrobial activity. Such findings suggest that this compound may also possess significant antimicrobial properties worthy of further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Applications |
|---|---|---|---|
| Imidazole Derivatives | Contains imidazole ring | Antimicrobial, anticancer | Drug development |
| Pyrazole Derivatives | Similar core structure | Diverse biological activities | Oncology |
| Ethanesulfonamide Derivatives | Enhances solubility | Stabilizing agents | Pharmaceutical formulations |
Q & A
Q. What synthetic methodologies are recommended for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide in academic research?
A sequential one-pot synthesis is efficient for constructing the imidazo[1,2-b]pyrazole core. This method involves hydrazine hydrate, substituted malononitrile derivatives, isocyanides, and aldehydes under mild conditions to form the heterocyclic scaffold . Subsequent sulfonamide coupling can be achieved via nucleophilic substitution of ethanesulfonyl chloride with the amine-functionalized intermediate. Multi-step purification (e.g., column chromatography, recrystallization) ensures high purity (>95%).
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include the imidazo[1,2-b]pyrazole proton (δ 7.8–8.2 ppm) and sulfonamide NH (δ 3.5–4.0 ppm).
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths/angles (e.g., C–N bond: ~1.34 Å, S–O bonds: ~1.43 Å) and confirms the sulfonamide’s tetrahedral geometry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z calculated for C₉H₁₂N₄O₂S: 240.0682).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts charge distribution in the sulfonamide group and imidazo[1,2-b]pyrazole ring, aiding in understanding nucleophilic/electrophilic sites . Validation against experimental UV-Vis spectra ensures accuracy.
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Hybrid QM/MM Approaches: Combine quantum mechanics (DFT) for the sulfonamide group with molecular mechanics for the heterocycle to refine electrostatic potential mismatches.
- Solvent Effects: Include polarizable continuum models (PCM) to account for solvent-induced shifts in NMR or IR spectra.
- Dynamic Effects: Molecular dynamics simulations (e.g., 100 ns trajectories) assess conformational flexibility impacting experimental observations .
Q. How can SHELXL refine crystallographic data for accurate structural determination?
SHELXL employs least-squares refinement against F² data, incorporating anisotropic displacement parameters for non-H atoms. For disordered sulfonamide groups, use PART instructions and restraints (e.g., SIMU, DELU) to stabilize refinement. Twinning detection (via BASF parameter) and Hooft y statistics validate model accuracy .
Q. How to design structure-activity relationship (SAR) studies when initial bioactivity data is inconsistent?
- Systematic Substituent Variation: Modify the ethanesulfonamide’s ethyl chain (e.g., branching, halogenation) or imidazo[1,2-b]pyrazole substituents (e.g., electron-withdrawing groups at C3) to isolate electronic vs. steric effects .
- Dose-Response Profiling: Use in vitro assays (e.g., enzyme inhibition IC₅₀) with triplicate measurements to reduce variability. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
